6-Hydroxykaempferol 7-O-|A-glucopyranoside
Description
Overview of Flavonoid Structural Classes and Biological Significance
Flavonoids are a major class of polyphenolic secondary metabolites found ubiquitously in plants. nih.govmdpi.com Their fundamental structure consists of a fifteen-carbon skeleton (C6-C3-C6), which comprises two benzene (B151609) rings (A and B) linked by a three-carbon pyran ring (C). mdpi.com Based on variations in the C ring, such as the degree of oxidation and the substitution pattern, flavonoids are categorized into several major classes, including flavonols, flavones, flavanones, isoflavones, flavanols (or catechins), and anthocyanins. mdpi.com
These compounds are of significant interest due to their diverse biological activities. researchgate.net Flavonoids have been reported to possess antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. wisdomlib.orgresearchgate.net They play crucial roles in plants, contributing to defense against pathogens and pests, attracting pollinators, and protecting against UV radiation. numberanalytics.comnumberanalytics.com In human health, dietary flavonoids are considered vital phytochemicals for the prevention and potential therapy of chronic diseases. tandfonline.com The attachment of sugar moieties to the flavonoid aglycone (the non-sugar part) forms flavonoid glycosides, which are the most common form of flavonoids found in nature. researchgate.net This glycosylation significantly influences their stability, water solubility, and bioavailability. numberanalytics.com
Specific Context of 6-Hydroxyflavonols and Their Glycosides
Within the broad family of flavonoids, 6-hydroxyflavonols are a distinct subgroup characterized by a hydroxyl (-OH) group at the 6-position of the A ring. This structural feature is of particular biochemical interest because the hydroxylation at this position is often catalyzed by a 2-oxoglutarate-dependent dioxygenase (ODD), rather than the more common cytochrome P450-dependent monooxygenases that modify other positions on the flavonoid skeleton. nih.gov This specific hydroxylation provides a basis for alternative substitution patterns, expanding the chemical diversity of flavonoids in nature. nih.gov
The aglycone, 6-hydroxykaempferol (B1588450), has been identified in various plants, including Inula japonica and Grindelia hirsutula, and is recognized as a competitive inhibitor of the enzyme tyrosinase, which is involved in melanin (B1238610) production. chemfaces.comnih.govmedchemexpress.com When 6-hydroxyflavonols are glycosylated, their biological properties can be altered. For instance, various glycosides of 6-hydroxykaempferol have been isolated from Safflower (Carthamus tinctorius), a plant used in traditional medicine to promote blood circulation. frontiersin.orgnih.govmedchemexpress.com Research on these glycosides, such as 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG), has shown they can protect against endothelial injury and exhibit anti-thrombotic activity, highlighting the therapeutic potential of this specific subclass of flavonoid glycosides. frontiersin.orgnih.gov The effect of glycosylation on bioactivity is complex; while O-glycosylation can sometimes reduce activities like antioxidant potential, it may enhance others, including anti-HIV, antiallergic, and antidiabetes activities. researchgate.netnih.gov
Chemical Structure and Nomenclature of 6-Hydroxykaempferol 7-O-α-glucopyranoside
6-Hydroxykaempferol 7-O-α-glucopyranoside is a flavonoid glycoside that is structurally composed of two main parts: an aglycone and a sugar moiety. nih.gov
The Aglycone: The non-sugar component is 6-hydroxykaempferol . This is a flavonol, a subclass of flavonoids, with hydroxyl groups at positions 3, 5, 6, 7, and 4'. nih.gov
The Glycone (Sugar Moiety): The sugar part is a glucopyranoside , which is a glucose molecule in its six-membered ring form (pyranose).
The Glycosidic Bond: These two parts are connected by an O-glycosidic bond . The bond links the anomeric carbon (C1) of the glucose molecule to the oxygen atom of the hydroxyl group at the 7-position of the 6-hydroxykaempferol backbone. The "α" designation specifies the stereochemistry of this anomeric carbon.
The systematic IUPAC name for this compound is 3,5,6-trihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one. uni.lu It is classified as a member of the flavonoids and a glycoside. nih.gov
Table 1: Chemical and Physical Properties of 6-Hydroxykaempferol 7-O-α-glucopyranoside
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀O₁₂ | nih.gov |
| Molecular Weight | 464.38 g/mol | medchemexpress.com |
| Monoisotopic Mass | 464.0955 Da | uni.lu |
| IUPAC Name | 3,5,6-trihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | uni.lu |
| Predicted XLogP3 | 0.4 | nih.gov |
Research Landscape and Significance of Natural Product Glycosides in Phytochemistry and Chemical Biology
Natural product glycosides represent a vast and structurally diverse group of compounds that are central to the fields of phytochemistry and chemical biology. numberanalytics.comnumberanalytics.com Glycosides are molecules in which a sugar is bound to a non-sugar functional group, and they are widespread in plants, animals, and microorganisms. numberanalytics.com In nature, glycosylation serves multiple purposes. Plants often store potentially toxic or reactive compounds, such as cyanide or isothiocyanates, in the inactive form of glycosides as a defense mechanism. rsc.org These can be activated by enzymatic hydrolysis when the plant tissue is damaged.
The significance of glycosides extends into medicine and drug discovery. Many plant-derived glycosides are used as pharmaceuticals, a practice rooted in their historical use in traditional medicine. numberanalytics.com The sugar moiety (glycone) attached to the active aglycone can drastically affect the molecule's solubility, stability, and pharmacokinetic behavior, including absorption and metabolism in the human body. tandfonline.comnih.gov For example, flavonoid glycosides often have longer residence times in plasma compared to their corresponding aglycones. nih.gov
In chemical biology, natural product glycosides are valuable tools for studying biological processes. Their structural diversity, arising from variations in both the glycone and aglycone parts, allows for the exploration of molecular recognition and enzyme function. numberanalytics.com The study of glycoside biosynthesis, which involves enzymes like glycosyltransferases, provides insights into how organisms create such a wide array of complex molecules. rsc.org This knowledge is being applied to the chemoenzymatic synthesis of novel glycosides with potentially enhanced or new biological activities for use in pharmaceutical development. tandfonline.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H20O12 |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
3,5,6-trihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O12/c22-6-11-14(25)17(28)19(30)21(33-11)32-10-5-9-12(15(26)13(10)24)16(27)18(29)20(31-9)7-1-3-8(23)4-2-7/h1-5,11,14,17,19,21-26,28-30H,6H2/t11-,14-,17+,19-,21-/m1/s1 |
InChI Key |
IYEWEDZIDUAUTD-HSOQPIRZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Natural Occurrence, Distribution, and Ethnobotanical Context
Identification of Plant Sources Containing 6-Hydroxykaempferol (B1588450) 7-O-α-glucopyranoside
The flavonoid at the center of this article is a specific glycoside of 6-hydroxykaempferol. Research has identified this and structurally similar compounds in a number of plant species, primarily within the Asteraceae family.
Tagetes minuta (Wild Marigold)
Tagetes minuta, commonly known as wild marigold, is a confirmed source of a closely related compound, 6-Hydroxykaempferol 7-O-β-glucopyranoside. wikipedia.orgselinawamucii.comsaltspringseeds.com Scientific studies involving the isolation and purification of compounds from T. minuta have successfully identified a range of flavonols. Through techniques such as chromatography, LC-MS, and NMR spectroscopy, researchers have elucidated the structures of numerous compounds, including several acylated and non-acylated flavonol glycosides. wikipedia.orgselinawamucii.com Among these, 6-hydroxykaempferol 7-O-β-glucopyranoside was explicitly isolated and characterized. wikipedia.orgnih.gov This discovery is significant as it confirms the plant's capacity to synthesize 6-hydroxykaempferol glycosides.
Buphthalmum salicifolium and B. speciosissimum
Buphthalmum salicifolium (Willowleaf Ox-eye) and Buphthalmum speciosissimum (Showy Ox-eye) are perennial herbs belonging to the Asteraceae family. mdpi.comcaringsunshine.com While the genus is known to be a part of the flavonoid-rich Asteraceae family, current scientific literature available through broad searches does not specifically identify 6-Hydroxykaempferol 7-O-α-glucopyranoside as a constituent of either B. salicifolium or B. speciosissimum. However, the ethnobotanical uses of these plants, particularly for inflammatory conditions, suggest the presence of bioactive compounds like flavonoids which are often responsible for such effects. researchgate.netmdpi.com
Rhaponticum carthamoides
Rhaponticum carthamoides, also known as Maral Root or Leuzea, is a perennial plant recognized for its adaptogenic properties. nih.govwikimedia.org Extensive chemical analysis of R. carthamoides has revealed a rich phytochemical profile. The main classes of compounds isolated are steroids (particularly ecdysteroids) and phenolics, which include flavonoids and phenolic acids. nih.govplantatlas2020.orgrhs.org.uk Despite the confirmed presence of flavonoids in the roots and rhizomes, the available literature does not specifically name 6-Hydroxykaempferol 7-O-α-glucopyranoside as one of the identified compounds in this species. nih.govwikimedia.org
Related Flora within Asteraceae and Other Plant Families
The Asteraceae family, to which Tagetes and Buphthalmum belong, is one of the largest families of flowering plants and is a well-known source of flavonoids. crescentbloom.com These compounds play crucial roles in the plants, including providing protection against pathogens and UV radiation, and attracting pollinators. merriam-webster.com Flavonoids such as kaempferol (B1673270) and its derivatives are common within this family. crescentbloom.com While 6-Hydroxykaempferol 7-O-α-glucopyranoside is a specific structure, the general prevalence of its parent aglycone, kaempferol, in the Asteraceae family suggests a biosynthetic potential for such compounds in related species.
Geographical and Ecological Distribution of Producing Species
The plant species known or suspected to contain 6-Hydroxykaempferol 7-O-α-glucopyranoside and its relatives are distributed across diverse geographical and ecological zones.
| Plant Species | Native Range | Naturalized & Introduced Range | Ecological Habitat |
| Tagetes minuta | Southern half of South America, including Argentina, Peru, Bolivia, and Chile. researchgate.netnih.gov | Europe, Asia, Africa, North America, and Australia. researchgate.netrhs.org.ukgbif.org | Temperate grasslands, mountainous regions, riparian areas, and disturbed habitats like roadsides and cultivated fields. nih.govgbif.org |
| Buphthalmum salicifolium | Western, central, and southern Europe. mdpi.com | Introduced in China and Southeast Asia. mdpi.com | Dry meadows, open woodlands, woodland clearings, and on roadside banks. plantnet.org |
| Buphthalmum speciosissimum | Mountains of eastern-central Europe, the Balkan Peninsula, northern Turkey, and the Caucasus, specifically noted in northern Italy. mdpi.complantnet.org | Widely naturalized in central Europe. plantnet.org | Mountainous areas, prefers damp soils, often found in rough grassland and by lakes and rivers. researchgate.netplantnet.org |
| Rhaponticum carthamoides | Southern Siberia, Kazakhstan, the Altay region, and Western Sayan Mountains. caringsunshine.complantatlas2020.org | Widely cultivated throughout Russia and Eastern Europe. caringsunshine.com | Sub-alpine and alpine meadows, high-grass forest meadows, and along forest edges, typically at altitudes of 1400–1800 meters. wikimedia.orgplantatlas2020.org |
Traditional Uses of Source Plants (Excluding Dosage/Administration)
The plants identified have a history of use in traditional medicine and cultural practices, often related to their bioactive compounds.
Tagetes minuta Known as Huacatay in the Andes, this plant has a long history of culinary and medicinal use. researchgate.net
Culinary: Used as a culinary herb and seasoning in Peru, Ecuador, and Bolivia. The dried leaves are used for flavouring, and a paste is used to make the popular Peruvian dish "ocopa". researchgate.net An herbal tea is also brewed from the leaves. researchgate.net
Medicinal: Traditionally used as a remedy for colds, respiratory inflammations, and stomach problems. Decoctions of the plant were taken internally as a digestive aid and dewormer. gbif.org
Other Uses: The plant's essential oil is used in the perfume and soft drink industries. researchgate.net It is also used as a green manure crop and for pest control. researchgate.net
Buphthalmum salicifolium
Medicinal: This plant is noted for its use as a medicinal plant with anti-inflammatory and antiseptic properties. mdpi.com
Ornamental: It is frequently used as an ornamental plant in gardens due to its attractive yellow, daisy-like flowers. mdpi.com
Buphthalmum speciosissimum
Medicinal: Used in traditional Romanian medicine for the treatment of inflammatory diseases, including rheumatism, liver, and urinary disorders. researchgate.net
Rhaponticum carthamoides Referred to as Maral Root, it has been used for centuries in Siberian and Eastern European traditional medicine. nih.gov
Adaptogen: The root was traditionally used to combat fatigue, improve physical performance, and enhance resilience to stress. plantatlas2020.org It was valued by shepherds and hunters to increase strength and endurance.
General Health: It was consumed as a tonic to accelerate recovery after illness and to support cardiovascular health and cognitive functions like memory. It was also used to treat impotence and for its anabolic properties.
Isolation and Purification Methodologies
Strategies for Extraction from Plant Matrices
The initial and critical step in obtaining 6-Hydroxykaempferol (B1588450) 7-O-β-glucopyranoside is its extraction from plant tissues. This compound has been successfully isolated from the wild marigold, Tagetes minuta, a flowering plant belonging to the Asteraceae family. nih.govfrontiersin.org The general approach involves solid-liquid extraction, where the selection of an appropriate solvent system is paramount to maximize the yield of the target glycoside while minimizing the co-extraction of undesirable compounds.
Typically, dried and powdered plant material, such as the flowers and seeds of Tagetes minuta, serves as the starting matrix. nih.gov The polarity of flavonoid glycosides necessitates the use of polar solvents. A common strategy involves a sequential extraction process, starting with less polar solvents to remove lipids and other non-polar constituents, followed by extraction with more polar solvents to isolate the desired glycosides.
Methanol and ethanol (B145695), often in aqueous solutions (e.g., 70-80% alcohol), are frequently employed for the primary extraction of flavonoid glycosides. nih.gov The use of aqueous alcohol solutions can enhance the extraction efficiency by improving the solubility of the target compounds. Following the initial extraction, a liquid-liquid partitioning step is often utilized. For instance, the crude extract can be partitioned between water and a series of immiscible organic solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. nih.govnih.gov Due to its glycosidic nature, 6-Hydroxykaempferol 7-O-β-glucopyranoside is expected to show a preference for the more polar fractions, such as the butanol extract. nih.gov
Advanced extraction techniques like supercritical fluid extraction (SFE) with co-solvents such as ethanol are also being explored for the extraction of kaempferol (B1673270) and its glycosides. SFE offers advantages in terms of reduced solvent consumption and lower extraction times and temperatures, which can help preserve the integrity of thermolabile compounds. researchgate.net
Chromatographic Techniques for Isolation and Purification
Following extraction and preliminary purification, a combination of chromatographic techniques is indispensable for the isolation of 6-Hydroxykaempferol 7-O-β-glucopyranoside to a high degree of purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of flavonoid glycosides. For analytical purposes, reversed-phase HPLC is the most common method. A C18 column is typically employed as the stationary phase, offering excellent separation capabilities for moderately polar compounds like 6-Hydroxykaempferol 7-O-β-glucopyranoside.
The mobile phase usually consists of a gradient mixture of an aqueous solvent (often containing a small percentage of an acid like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is gradually increased, allows for the effective separation of a complex mixture of compounds with varying polarities. Detection is commonly performed using a Diode Array Detector (DAD), which can provide UV-Vis spectra of the eluting peaks, aiding in the identification of flavonoids by their characteristic absorption maxima. koreascience.krunich.it
Table 1: Typical HPLC Parameters for Flavonoid Glycoside Analysis
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | Diode Array Detector (DAD) at ~280 nm and ~350 nm |
| Injection Volume | 10 - 20 µL |
Preparative Chromatography Approaches
For the isolation of larger quantities of 6-Hydroxykaempferol 7-O-β-glucopyranoside, preparative HPLC is a widely used technique. This method operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. The fractions corresponding to the peak of the target compound are collected for further processing.
Another powerful preparative technique is High-Speed Counter-Current Chromatography (HSCCC). HSCCC is a liquid-liquid partition chromatography method that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of the sample. This technique is particularly well-suited for the separation of natural products from crude extracts. The selection of a suitable two-phase solvent system is crucial for a successful separation in HSCCC. nih.gov
Advanced Separation Techniques
In addition to HPLC and HSCCC, other advanced separation techniques can be employed for the purification of flavonoid glycosides. These include techniques like Medium Pressure Liquid Chromatography (MPLC) and the use of specialized column materials such as Sephadex LH-20, which separates compounds based on molecular size and polarity. These methods can be used as intermediate purification steps to enrich the fraction containing 6-Hydroxykaempferol 7-O-β-glucopyranoside before final purification by preparative HPLC.
Purity Assessment and Yield Optimization
Purity is typically determined using analytical HPLC, where a pure sample should ideally present as a single, sharp peak. The purity can be quantified by calculating the peak area percentage. Further confirmation of purity and structural elucidation is achieved through spectroscopic methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR). nih.gov LC-MS provides information about the molecular weight of the compound, while NMR spectroscopy offers detailed insights into its chemical structure.
Yield optimization is an iterative process that involves refining the extraction and purification parameters. This includes optimizing the solvent composition, extraction time and temperature, and the chromatographic conditions. Response surface methodology (RSM) is a statistical approach that can be employed to systematically optimize these parameters to achieve the highest possible yield of the target compound. nih.gov
Structural Elucidation and Conformational Analysis
Determination of Glycosidic Linkage Configuration and Stereochemistry (α-glucopyranoside)
The stereochemistry of the glycosidic bond is a critical aspect of the structure of 6-Hydroxykaempferol (B1588450) 7-O-α-glucopyranoside, defining the spatial orientation of the glucose moiety with respect to the flavonoid aglycone. The determination of whether the linkage is α or β is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing the signals of the anomeric proton and carbon.
In the ¹H NMR spectrum, the anomeric proton (H-1" of the glucose unit) provides two key pieces of information: its chemical shift and its coupling constant (J-value) with the adjacent proton (H-2"). For α-glucosides, the anomeric proton is in an axial orientation, leading to a smaller dihedral angle with the equatorial H-2" proton. This typically results in a smaller coupling constant, generally in the range of 2-4 Hz. Conversely, a β-glucoside would exhibit a larger coupling constant, typically around 7-9 Hz, due to the trans-diaxial relationship between H-1" and H-2". The chemical shift of the α-anomeric proton also tends to appear at a slightly lower field compared to its β-counterpart.
¹³C NMR spectroscopy further corroborates the assignment. The chemical shift of the anomeric carbon (C-1") is indicative of the glycosidic linkage configuration. Generally, the C-1" of an α-glucoside resonates at a higher field (lower ppm value) compared to that of a β-glucoside.
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning all proton and carbon signals. An HMBC experiment would show a correlation between the anomeric proton (H-1") and the carbon of the aglycone to which the glucose is attached (C-7 in this case), confirming the site of glycosylation. The full assignment of all proton and carbon signals for both the flavonoid and the sugar moieties is crucial for a complete structural elucidation.
Table 1: Representative NMR Data for Determining Anomeric Configuration
| Parameter | Expected Value for α-glucopyranoside | Expected Value for β-glucopyranoside |
|---|---|---|
| Anomeric Proton (H-1") Chemical Shift (δ) | ~5.0-5.5 ppm | ~4.5-5.0 ppm |
| Anomeric Proton (H-1") Coupling Constant (J) | ~2-4 Hz | ~7-9 Hz |
| Anomeric Carbon (C-1") Chemical Shift (δ) | ~98-102 ppm | ~102-106 ppm |
Note: These are general ranges and can vary based on solvent and other structural features.
Computational Chemistry for Structural Validation (e.g., Density Functional Theory calculations)
In modern structural elucidation, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to validate and refine experimentally determined structures. researchgate.net DFT calculations can predict various molecular properties, including optimized geometries, spectroscopic parameters (NMR and IR), and electronic properties. researchgate.netsemanticscholar.org
For 6-Hydroxykaempferol 7-O-α-glucopyranoside, DFT calculations would typically be performed using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). researchgate.netsemanticscholar.org The process involves building an in-silico model of the proposed structure and then optimizing its geometry to find the lowest energy conformation.
A key application of DFT in this context is the prediction of NMR chemical shifts. researchgate.netsemanticscholar.org By calculating the theoretical ¹H and ¹³C NMR chemical shifts for the optimized structure of 6-Hydroxykaempferol 7-O-α-glucopyranoside, these values can be compared with the experimental data. A strong correlation between the calculated and experimental shifts provides robust evidence for the correctness of the assigned structure, including the stereochemistry of the glycosidic bond. Any significant deviations might suggest a need to reconsider the initial structural assignment. researchgate.net
Furthermore, DFT can be used to analyze the conformational preferences of the molecule, such as the rotation around the glycosidic bond and the puckering of the pyranose ring. This provides a deeper understanding of the molecule's three-dimensional structure and its dynamic behavior in solution.
Computational analysis can also offer insights into the electronic structure, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). While not directly part of the primary structure elucidation, these parameters are valuable for understanding the molecule's reactivity and potential biological activities.
Table 2: Application of DFT in Structural Validation
| Computational Method | Application | Outcome for 6-Hydroxykaempferol 7-O-α-glucopyranoside |
|---|---|---|
| Geometry Optimization | Finding the most stable 3D conformation. | Provides the lowest energy structure, including bond lengths, bond angles, and dihedral angles. |
| NMR Chemical Shift Calculation (GIAO method) | Predicting ¹H and ¹³C NMR chemical shifts. | Comparison with experimental data to validate the overall structure and stereochemistry. researchgate.net |
| Conformational Analysis | Exploring different rotational isomers (rotamers). | Understanding the flexibility of the molecule, particularly around the glycosidic linkage. |
| Vibrational Frequency Calculation | Predicting the infrared (IR) spectrum. | Can be used as an additional layer of structural confirmation by comparing with the experimental IR spectrum. |
Biosynthesis and Metabolic Pathways
Flavonoid Biosynthetic Pathway Integration
The journey to synthesizing 6-Hydroxykaempferol (B1588450) 7-O-β-glucopyranoside begins with the general phenylpropanoid pathway, a central route in plant metabolism responsible for producing a vast array of phenolic compounds. This pathway starts with the amino acid phenylalanine, which is converted through a series of enzymatic steps into p-coumaroyl-CoA. This molecule serves as a key precursor for flavonoid biosynthesis.
The first committed step in the flavonoid pathway is catalyzed by chalcone (B49325) synthase (CHS) . This enzyme facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. Subsequently, chalcone isomerase (CHI) catalyzes the stereospecific isomerization of the chalcone into the flavanone (B1672756), naringenin.
From naringenin, the pathway branches towards various flavonoid classes. To form the kaempferol (B1673270) backbone, naringenin is first hydroxylated at the 3-position by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol (B1209521). Then, flavonol synthase (FLS) introduces a double bond into the C-ring, converting dihydrokaempferol into the flavonol, kaempferol. The integration of these steps is crucial for the production of the aglycone core of the target compound.
Role of Glycosyltransferases in Glycosylation at the 7-O Position
Once the kaempferol aglycone is formed, it undergoes glycosylation, a modification that significantly impacts its solubility, stability, and biological activity. This reaction is catalyzed by a large family of enzymes known as UDP-glycosyltransferases (UGTs) . These enzymes transfer a sugar moiety, typically from a UDP-sugar donor, to an acceptor molecule.
In the case of 6-Hydroxykaempferol 7-O-β-glucopyranoside, a specific UGT is responsible for attaching a glucose molecule to the hydroxyl group at the 7-position of the 6-hydroxykaempferol backbone. Plant UGTs exhibit high specificity for both the flavonoid substrate and the position of glycosylation. Research on various plant species has identified UGTs that specifically target the 7-hydroxyl group of flavonoids. youtube.compnas.org For instance, studies have characterized flavonoid 7-O-glucosyltransferases that can utilize kaempferol as a substrate. pnas.org The sugar donor for this reaction is UDP-glucose. The precise identification of the specific UGT involved in the 7-O-glucosylation of 6-hydroxykaempferol in different plant species remains an active area of research.
Enzymatic Mechanisms Involved in 6-Hydroxylation of Kaempferol Core
A key structural feature of 6-Hydroxykaempferol 7-O-β-glucopyranoside is the hydroxyl group at the 6-position of the A-ring. This hydroxylation is a critical step that distinguishes it from the more common kaempferol glycosides. This reaction is catalyzed by flavonoid 6-hydroxylase (F6H) , which is a cytochrome P450-dependent monooxygenase. nih.govnih.gov
These enzymes are typically membrane-bound and utilize NADPH and molecular oxygen to introduce a hydroxyl group onto the flavonoid scaffold. The catalytic mechanism involves the activation of molecular oxygen by the heme iron center of the cytochrome P450 enzyme. The flavonoid substrate binds to the active site of the enzyme, and a series of electron transfers, usually from NADPH via a cytochrome P450 reductase, facilitates the hydroxylation reaction. Studies on other flavonoids have shown that the substrate specificity of these hydroxylases can be quite strict, often depending on the substitution pattern of the flavonoid core. nih.govnih.gov
Environmental and Stress Factors Influencing Biosynthetic Regulation
The biosynthesis of flavonoids, including 6-Hydroxykaempferol 7-O-β-glucopyranoside, is not static but is dynamically regulated by various environmental cues and stress factors. Abiotic stresses such as high salinity, drought, low temperatures, and UV radiation have been shown to significantly influence the expression of genes involved in the flavonoid biosynthetic pathway. nih.govnih.govnih.govnih.gov
Under stress conditions, plants often accumulate flavonoids, which can act as protectants against oxidative damage, UV-screening compounds, and signaling molecules. The regulatory network controlling this response is complex and involves various transcription factors, such as MYB, bHLH, and WD40 proteins, which can up- or down-regulate the expression of key biosynthetic genes like CHS, F3H, and FLS. researchgate.net For example, exposure to UV-B radiation can induce the expression of genes encoding enzymes of the flavonoid pathway, leading to an increased production of flavonols that can absorb this harmful radiation. Similarly, drought and salt stress can trigger the accumulation of flavonoids that help in scavenging reactive oxygen species (ROS) and mitigating cellular damage. nih.govnih.gov
Metabolic Flux Analysis in Producing Organisms
Metabolic flux analysis (MFA) is a powerful systems biology tool used to quantify the rates (fluxes) of metabolic reactions within a biological system. wikipedia.org It provides a detailed snapshot of how carbon and other elements are partitioned through various metabolic pathways. While MFA has been applied to study flavonoid biosynthesis in various plants and engineered microorganisms, specific data on the metabolic flux leading to the production of 6-Hydroxykaempferol 7-O-β-glucopyranoside is not extensively documented in publicly available research.
In principle, MFA could be employed to understand the production of this specific compound. This would typically involve feeding a producing organism, such as a plant or a metabolically engineered microbe, with a labeled substrate (e.g., ¹³C-glucose). By analyzing the incorporation of the label into various metabolites, including the final product and its intermediates, researchers can calculate the fluxes through the different biosynthetic steps.
Pharmacological Activities and Mechanistic Studies in Vitro and Animal Models
Antioxidant and Radical Scavenging Properties
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, attributed to their ability to neutralize harmful reactive oxygen species (ROS).
The antioxidant activity of flavonoid compounds is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. This method measures the ability of a compound to donate a hydrogen atom and thus neutralize the stable DPPH free radical. While a broad range of flavonoids have demonstrated strong DPPH scavenging activity, specific IC50 values for 6-Hydroxykaempferol (B1588450) 7-O-β-glucopyranoside are not extensively detailed in the currently available literature. nih.gov However, studies on the parent molecule, kaempferol (B1673270), and its various glycoside derivatives consistently show potent antioxidant effects in DPPH and other assays like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging test. nih.govresearchgate.net For instance, other kaempferol glycosides have shown considerable radical quenching capacity, which is often dependent on the concentration tested. nih.gov The structure of the flavonoid, particularly the presence and position of hydroxyl groups and glycosidic moieties, plays a crucial role in its antioxidant potential. nih.govresearchgate.net
Flavonoids can neutralize ROS through various mechanisms. They can directly donate an electron or hydrogen atom to free radicals like superoxide (B77818) anions (O₂•⁻) and hydroxyl radicals (•OH), converting them into more stable, non-reactive species. mdpi.commdpi.com The generation of ROS in biological systems, for example through mitochondrial respiration or NADPH oxidase (NOX) enzymes, can lead to oxidative stress if not controlled. mdpi.comnih.gov
The antioxidant action of kaempferol and its derivatives is also linked to the modulation of key cellular signaling pathways involved in the oxidative stress response. mdpi.com For example, a closely related compound, 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide, has been shown to protect endothelial cells from injury by regulating the expression of hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB) at both the transcriptome and protein levels. nih.govfrontiersin.org These transcription factors are pivotal in the cellular response to hypoxia and inflammation, processes intimately linked with oxidative stress. By downregulating these pathways, the compound can mitigate cellular damage. nih.gov
Beyond direct radical scavenging, 6-Hydroxykaempferol 7-O-β-glucopyranoside contributes to cellular antioxidant defense by enhancing the activity of endogenous antioxidant enzymes. A study investigating the cellular antioxidant activity (CAA) of numerous flavonoids found that kaempferol-7-O-glucopyranoside's activity was associated with the upregulation of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov These enzymes form the body's primary defense against ROS. nih.gov
Superoxide Dismutase (SOD) : Catalyzes the dismutation of the highly reactive superoxide anion into oxygen and the less reactive hydrogen peroxide (H₂O₂). nih.govnih.gov
Catalase (CAT) : Responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more dangerous hydroxyl radicals. nih.govnih.gov
Glutathione Peroxidase (GPx) : Reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione (GSH) as a reductant. nih.govmdpi.com
Studies on other kaempferol glycosides further support this mechanism, showing they can increase SOD activity and glutathione levels in cells, thereby bolstering the cellular machinery to combat oxidative stress. mdpi.comnih.gov
Interactive Data Table: Antioxidant Enzyme Modulation by Kaempferol-7-O-glucopyranoside
| Enzyme | Action | Effect of Kaempferol-7-O-glucopyranoside | Reference |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Converts O₂•⁻ to H₂O₂ | Upregulation | nih.gov |
| Catalase (CAT) | Decomposes H₂O₂ to H₂O + O₂ | Upregulation | nih.gov |
| Glutathione Peroxidase (GPx) | Reduces H₂O₂ and lipid peroxides | Upregulation | nih.gov |
Antimicrobial Activity
Flavonoids are a well-documented class of plant secondary metabolites with a broad spectrum of antimicrobial properties. mdpi.com
6-Hydroxykaempferol 7-O-β-glucopyranoside has been isolated from Tagetes minuta, a plant whose extracts have demonstrated notable antibacterial properties. nih.govnih.gov A study by Shahzadi et al. (2015) reported that butanol and ethyl acetate (B1210297) extracts from the flowers and seeds of T. minuta exhibited significant antibacterial activity against a panel of bacteria including the Gram-positive strains Micrococcus luteus, Staphylococcus aureus, and Bacillus subtilis, as well as the Gram-negative strain Pseudomonas pikettii. nih.govnih.gov
However, the study specified that among several purified flavonols tested, only certain other compounds showed significant activity against M. luteus, implying that 6-Hydroxykaempferol 7-O-β-glucopyranoside itself may not be the primary active agent against this specific bacterium. nih.gov The direct antibacterial efficacy of the isolated 6-Hydroxykaempferol 7-O-β-glucopyranoside against S. aureus, B. subtilis, and P. pikettii was not explicitly detailed in this particular study. nih.govnih.gov Research on other closely related kaempferol glycosides has shown activity against strains like S. aureus, suggesting that compounds within this family have antibacterial potential, though efficacy varies based on the specific structure and bacterial strain. nih.govscispace.com
Interactive Data Table: Antibacterial Activity of Tagetes minuta Extracts Containing 6-Hydroxykaempferol 7-O-β-glucopyranoside
| Bacterial Strain | Gram Type | Activity of Plant Extract | Reference |
|---|---|---|---|
| Micrococcus luteus | Positive | Significant | nih.govnih.gov |
| Staphylococcus aureus | Positive | Significant | nih.govnih.gov |
| Bacillus subtilis | Positive | Significant | nih.govnih.gov |
| Pseudomonas pikettii | Negative | Significant | nih.govnih.gov |
While direct studies on the antifungal properties of 6-Hydroxykaempferol 7-O-β-glucopyranoside are limited, research on analogous compounds suggests a potential for such activity. Various kaempferol glycosides have been shown to possess antifungal effects. For example, kaempferol rhamnoside derivatives isolated from Bryophyllum pinnatum displayed activity against a range of fungi, with some compounds showing minimum inhibitory concentration (MIC) values as low as 1-2 μg/ml. nih.gov Another study identified kaempferol-7-O-glucoside as having significant activity against fungi such as Aspergillus flavus and Aspergillus niger. researchgate.net Given that the general flavonoid structure is known to contribute to antimicrobial effects, it is plausible that 6-Hydroxykaempferol 7-O-β-glucopyranoside may also exhibit antifungal properties, though this requires direct experimental verification.
Proposed Mechanisms of Antimicrobial Action
6-Hydroxykaempferol 7-O-β-glucopyranoside, a flavonol isolated from the flowering plant Tagetes minuta (wild marigold), has demonstrated antibacterial properties. frontiersin.orgnih.gov While the precise mechanisms of antimicrobial action for this specific compound are not extensively detailed in current literature, the antibacterial effects of flavonoids, in general, are attributed to several potential mechanisms. These mechanisms, which may be relevant to 6-Hydroxykaempferol 7-O-β-glucopyranoside, include the inhibition of nucleic acid synthesis, disruption of microbial membrane function, and the inhibition of bacterial enzyme activity.
Studies on extracts from Tagetes minuta containing this and other flavonols have shown significant activity against various bacterial strains, including Micrococcus luteus, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas pickettii. frontiersin.orgnih.gov The presence of a hydroxyl group at the 6-position of the flavonoid backbone, along with the glycoside moiety at the 7-position, likely influences the compound's solubility and interaction with bacterial cell structures, contributing to its antimicrobial effects. Further research is necessary to elucidate the specific molecular targets and pathways through which 6-Hydroxykaempferol 7-O-β-glucopyranoside exerts its antibacterial action.
Anticancer and Antiproliferative Effects (Cellular and Animal Models)
The anticancer and antiproliferative effects of flavonoids, including kaempferol and its derivatives, are a significant area of pharmacological research. While direct studies on 6-Hydroxykaempferol 7-O-β-glucopyranoside are limited, the activities of closely related compounds provide a basis for its potential in this area.
There is a lack of specific data in the available scientific literature regarding the in vitro cytotoxicity of 6-Hydroxykaempferol 7-O-β-glucopyranoside against the MCF-7 human breast cancer cell line, including its half-maximal inhibitory concentration (IC50). However, studies on the aglycone, kaempferol, and other related glycosides have demonstrated cytotoxic effects against various cancer cell lines. For instance, kaempferol has been shown to suppress the proliferation of breast cancer cells. researchgate.net Similarly, other flavonoid glycosides have exhibited cytotoxic activity against leukemic cell lines. researchgate.net The cytotoxic potential of these compounds is often evaluated using methods like the MTT assay, which measures cell viability. nih.gov The specific impact of the 6-hydroxy and 7-O-glucoside substitutions on the cytotoxicity of the kaempferol backbone against MCF-7 cells remains to be determined through direct experimental investigation.
Specific studies on the in vivo efficacy of 6-Hydroxykaempferol 7-O-β-glucopyranoside in inhibiting tumor growth in animal models, such as the Ehrlich Ascites Carcinoma (EAC) model in mice, are not currently available in the scientific literature. The EAC model is a well-established method for evaluating the antitumor potential of various compounds. nih.gov Research on other natural compounds, such as hesperidin (B1673128) and extracts from Holoptelea integrifolia, has utilized the EAC model to demonstrate significant anticancer properties in a dose-dependent manner. nih.govcapes.gov.br These studies typically assess parameters like tumor volume, viable and non-viable tumor cell count, and the lifespan of the tumor-bearing host. While the flavonoid class of compounds is of interest in cancer research, dedicated in vivo studies are required to ascertain the specific tumor growth-inhibiting capabilities of 6-Hydroxykaempferol 7-O-β-glucopyranoside.
The molecular mechanisms underlying the potential anticancer effects of 6-Hydroxykaempferol 7-O-β-glucopyranoside are likely to be multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of angiogenesis. While direct evidence for this specific compound is limited, research on closely related flavonoids provides significant insights.
Apoptosis Induction: Kaempferol and its glycosides have been shown to induce apoptosis in various cancer cell lines. capes.gov.brnih.gov For example, Kaempferol-7-O-β-D-glucoside has been observed to induce apoptosis in HeLa cells through the mitochondrial pathway, characterized by the upregulation of Bax and downregulation of Bcl-2. capes.gov.brnih.gov A related compound, 6-hydroxy-3-O-methyl-kaempferol 6-O-glucopyranoside, has been found to potentiate the anti-proliferative effects of interferon α/β by promoting the activation of the JAK/STAT signaling pathway, which can be involved in apoptosis. researchgate.net
Cell Cycle Arrest: Flavonoids can exert their antiproliferative effects by arresting the cell cycle at various phases. Kaempferol-7-O-β-D-glucoside has been shown to induce G2/M phase arrest in HeLa cells, which is associated with a decrease in Cyclin B1 and Cdk1 levels. capes.gov.brnih.gov This suggests a potential mechanism for inhibiting the uncontrolled proliferation of cancer cells.
Angiogenesis Modulation: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Kaempferol has been reported to inhibit angiogenesis by suppressing the activation of key signaling molecules like HIF-1α and VEGFR2 through the ERK/p38 MAPK and PI3K/Akt/mTOR pathways in endothelial cells. While a study on a similar compound, 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide, showed a protective effect on endothelial cells by decreasing apoptosis, its role in modulating tumor-induced angiogenesis has not been clarified. nih.govnih.gov
Table 1: Putative Molecular Mechanisms of Action of Related Kaempferol Glycosides
| Mechanism | Effect | Target Cell Line | Related Compound |
|---|---|---|---|
| Apoptosis Induction | Upregulation of Bax, Downregulation of Bcl-2 | HeLa | Kaempferol-7-O-β-D-glucoside |
| Cell Cycle Arrest | G2/M Phase Arrest, Decreased Cyclin B1 and Cdk1 | HeLa | Kaempferol-7-O-β-D-glucoside |
| Signal Transduction Modulation | Potentiation of JAK/STAT signaling | Hepatocellular Carcinoma | 6-hydroxy-3-O-methyl-kaempferol 6-O-glucopyranoside |
This table is based on data from related compounds and suggests potential mechanisms for 6-Hydroxykaempferol 7-O-β-glucopyranoside.
There is currently no specific research available on the synergistic interactions of 6-Hydroxykaempferol 7-O-β-glucopyranoside with other bioactive compounds for anticancer effects. However, the aglycone, kaempferol, has been shown to exhibit synergistic effects with conventional chemotherapeutic agents. For instance, studies have demonstrated that kaempferol can enhance the anticancer activity of etoposide (B1684455) in human promyelocytic leukemia (HL-60) cells. mdpi.com This suggests that flavonoids, in general, have the potential to be used in combination therapies to improve the efficacy of existing cancer treatments. The potential for 6-Hydroxykaempferol 7-O-β-glucopyranoside to act synergistically with other compounds is a promising area for future research.
Enzyme Inhibitory Activities
Specific data on the enzyme inhibitory activities of 6-Hydroxykaempferol 7-O-β-glucopyranoside is not well-documented in the current scientific literature. Flavonoids as a class are known to be potent inhibitors of a wide range of enzymes due to their ability to interact with enzyme active sites and allosteric sites. This inhibitory action is a key component of their diverse pharmacological effects. The specific enzymatic targets of 6-Hydroxykaempferol 7-O-β-glucopyranoside and its inhibitory constants (e.g., IC50, Ki) remain to be determined through focused enzymatic assays.
Cardiovascular Protective Mechanisms
While direct studies on 6-Hydroxykaempferol 7-O-β-D-glucopyranoside are limited, significant research on the closely related compound 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG) , isolated from Safflower (Carthamus tinctorius), provides substantial insight into the potential cardiovascular protective mechanisms of 6-hydroxykaempferol glycosides.
In in vitro models designed to mimic ischemia-reperfusion injury, the related compound HGG has demonstrated significant protective effects on human umbilical vein endothelial cells (HUVECs) subjected to oxygen-glucose deprivation/reoxygenation (OGD/R). HGG was shown to mitigate OGD/R-induced cytotoxicity, reduce the release of lactate (B86563) dehydrogenase (LDH), and decrease cellular apoptosis. This protective effect suggests that 6-hydroxykaempferol glycosides may play a role in preserving endothelial integrity during periods of oxidative stress.
The anti-thrombotic potential of the related 6-hydroxykaempferol glycoside, HGG, has been evaluated in a phenylhydrazine (B124118) (PHZ)-induced zebrafish thrombosis model. Treatment with HGG was found to effectively alleviate thrombus formation in the caudal vein of the zebrafish. The compound improved blood circulation, enhanced blood flow rates, and restored the intensity of red blood cells in the heart, indicating a potent in vivo anti-thrombotic effect by ameliorating vascular obstruction.
The mechanism underlying the cardiovascular protective effects of the related compound HGG involves the modulation of key inflammatory and hypoxia-response signaling pathways. Studies have shown that HGG protects endothelial cells from OGD/R-induced injury by suppressing the inflammatory response via the HIF-1α/NF-κB signaling pathway. HGG treatment was found to downregulate the expression of both HIF-1α and NF-κB at the protein and transcriptome levels. This modulation led to a subsequent reduction in the mRNA expression and release of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).
Table 2: Summary of Cardiovascular Protective Effects of a Related Compound (HGG)
| Activity | Model System | Key Findings | Mechanistic Pathway | Source(s) |
| Endothelial Injury Protection | HUVECs with Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Reduced cytotoxicity and apoptosis. | HIF-1α / NF-κB | , |
| Anti-thrombotic Activity | Phenylhydrazine (PHZ)-induced Zebrafish Model | Alleviated thrombus formation, improved blood flow. | Not specified | , |
| Anti-inflammatory Effect | HUVECs with OGD/R | Decreased expression and release of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α). | HIF-1α / NF-κB |
Regulation of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)
Research into the specific regulatory effects of 6-Hydroxykaempferol 7-O-glucopyranoside on pro-inflammatory cytokines is an emerging area. However, studies on closely related kaempferol glycosides provide significant insights into its potential mechanisms. For instance, Kaempferol 7-O-β-D-glucoside (KPG), a structurally similar flavonol, has been shown to suppress the production of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages and mouse bone marrow-derived macrophages. nih.gov This suppression is linked to the inactivation of key inflammatory signaling pathways. nih.gov
Another related compound, 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG), isolated from Safflower, demonstrated the ability to reverse the mRNA expression of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α in an in vitro model of endothelial injury. nih.gov Furthermore, HGG treatment reduced the release of IL-6 in this model. nih.gov These findings suggest that kaempferol and its glycosides can modulate the inflammatory response at the level of gene expression and protein secretion.
The anti-inflammatory activity of these related compounds often involves the inhibition of the nuclear factor kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression. nih.govresearchgate.net By downregulating the release of key pro-inflammatory mediators like TNF-α and IL-1, these compounds can mitigate the inflammatory cascade. researchgate.net
Table 1: Effects of Related Kaempferol Glycosides on Pro-inflammatory Cytokines
| Compound | Model System | Cytokines Affected | Observed Effect | Reference |
|---|---|---|---|---|
| Kaempferol 7-O-β-D-glucoside (KPG) | LPS-induced RAW 264.7 macrophages | TNF-α, IL-1β, IL-6 | Suppression of production | nih.gov |
| 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG) | Oxygen-glucose deprivation/reoxygenation (OGD/R) in HUVECs | IL-1β, IL-6, TNF-α | Reversal of mRNA expression, reduced IL-6 release | nih.gov |
Anti-inflammatory Potential and Associated Cellular Pathways
The anti-inflammatory potential of kaempferol and its derivatives is well-documented and appears to be mediated through the modulation of several key cellular signaling pathways. nih.gov While direct studies on 6-Hydroxykaempferol 7-O-glucopyranoside are limited, research on related compounds provides a strong indication of its likely mechanisms.
Kaempferol 7-O-β-D-glucoside (KPG) has been shown to exert its anti-inflammatory effects by inactivating multiple signaling pathways, including NF-κB, activator protein-1 (AP-1), and the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway in RAW 264.7 macrophages. nih.gov Specifically, KPG was found to inhibit the phosphorylation of STAT1 and STAT3 by targeting the upstream kinases JAK1 and JAK2. nih.gov
Similarly, 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG) was found to protect against endothelial injury by suppressing the inflammatory response via the hypoxia-inducible factor-1 alpha (HIF-1α)/NF-κB signaling pathway. nih.gov This highlights the central role of NF-κB in mediating the anti-inflammatory effects of these compounds. nih.gov Kaempferol itself has been reported to directly suppress the kinase activity of several key inflammatory regulators, including IRAK1, IRAK4, and TAK1. nih.gov
Table 2: Cellular Pathways Modulated by Related Kaempferol Glycosides in Anti-inflammatory Responses
| Compound/Class | Cellular Pathway | Key Molecular Targets | Model System | Reference |
|---|---|---|---|---|
| Kaempferol 7-O-β-D-glucoside (KPG) | NF-κB, AP-1, JAK-STAT | c-Fos, STAT1, STAT3, JAK1, JAK2 | RAW 264.7 macrophages | nih.gov |
| 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG) | HIF-1α/NF-κB | HIF-1α, NF-κB | HUVECs with OGD/R | nih.gov |
| Kaempferol | TLR4/NF-κB | IRAK1, IRAK4, TAK1 | Various | nih.gov |
Hepatoprotective Insights from Preclinical Studies
In preclinical studies using models of carbon tetrachloride (CCl4)-induced hepatotoxicity, treatment with olive leaf extracts, which can contain kaempferol derivatives, was shown to ameliorate the perturbed biochemical parameters and improve liver fibrosis. mdpi.com Histopathological analysis confirmed that these extracts helped to reduce the hepatocellular toxic effects of CCl4. mdpi.com
The mechanisms underlying kaempferol's hepatoprotective activity are multifaceted. It has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the TLR4/NF-κB signaling pathway. nih.gov Additionally, kaempferol can activate the SIRT1/AMPK signaling pathway, which is crucial for cellular energy homeostasis and mitochondrial function. nih.gov It also attenuates the activation of hepatic stellate cells, a key event in the development of liver fibrosis, by modulating the TGF-β/Smad pathway. nih.gov Furthermore, kaempferol has been observed to regulate the gut microbiota, which can in turn influence bile acid metabolism and alleviate liver steatosis and fibrosis. nih.gov
Table 3: Hepatoprotective Mechanisms of Kaempferol (Aglycone)
| Mechanism | Key Molecular Pathways/Targets | Outcome | Preclinical Model | Reference |
|---|---|---|---|---|
| Anti-inflammatory | TLR4/NF-κB suppression | Reduced pro-inflammatory cytokine production | Various liver injury models | nih.gov |
| Metabolic Regulation | SIRT1/AMPK activation | Improved mitochondrial function | - | nih.gov |
| Anti-fibrotic | TGF-β/Smad pathway modulation | Attenuation of hepatic stellate cell activation | - | nih.gov |
| Gut Microbiota Modulation | - | Improved bile acid metabolism, alleviation of steatosis and fibrosis | - | nih.gov |
Neuroprotective Potential based on General Flavonoid Research
General research on flavonoids strongly supports their potential for neuroprotection. nih.govphytojournal.com Flavonoids exert a wide range of neuroprotective actions within the brain, including the ability to protect neurons from injury induced by neurotoxins, suppress neuroinflammation, and promote memory, learning, and cognitive function. nih.gov These effects are thought to be underpinned by their interaction with critical protein and lipid kinase signaling cascades, leading to the inhibition of apoptosis and the promotion of neuronal survival and synaptic plasticity. nih.gov
Flavonoids can cross the blood-brain barrier and have been shown to modulate various signaling pathways implicated in neuroprotection, such as the ERK and PI3-kinase/Akt pathways. frontiersin.orgfrontiersin.org They can also inhibit neuronal apoptosis triggered by neurotoxic agents like free radicals and β-amyloid proteins. frontiersin.org Furthermore, flavonoids have been observed to enhance cerebral blood flow and stimulate neurogenesis, particularly in the hippocampus, a brain region critical for memory and learning. frontiersin.org
The anti-inflammatory properties of flavonoids also contribute to their neuroprotective potential. For example, some flavonoids can inhibit the production of pro-inflammatory mediators such as nitric oxide, TNF-α, and IL-1β in activated microglia cells, which are the primary immune cells of the central nervous system. frontiersin.org By suppressing neuroinflammation, flavonoids may help to mitigate the progression of neurodegenerative diseases. phytojournal.com
Table 4: General Neuroprotective Mechanisms of Flavonoids
| Mechanism | Key Cellular/Molecular Effects | Potential Outcome | Reference |
|---|---|---|---|
| Modulation of Signaling Cascades | Interaction with ERK and PI3-kinase/Akt pathways | Promotion of neuronal survival and synaptic plasticity | nih.govfrontiersin.org |
| Anti-apoptotic | Inhibition of apoptosis triggered by neurotoxins | Protection of neurons from cell death | frontiersin.org |
| Suppression of Neuroinflammation | Inhibition of pro-inflammatory cytokine production in microglia | Reduction of inflammation-mediated neuronal damage | phytojournal.comfrontiersin.org |
| Improved Cerebrovascular Function | Enhancement of cerebral blood flow | Facilitation of adult neurogenesis | nih.govfrontiersin.org |
Structure Activity Relationship Sar Studies
Impact of Glycosylation Position and Sugar Moiety on Biological Activities
Glycosylation, the attachment of a sugar moiety to the flavonoid aglycone, is a critical modification that affects a compound's solubility, stability, and bioavailability. The position of this glycosidic bond and the nature of the sugar itself are key determinants of biological activity.
In general, O-glycosylation tends to reduce the bioactivity of flavonoids when compared to their corresponding aglycones. nih.govcapes.gov.br This reduction is often attributed to steric hindrance, where the bulky sugar group impedes the flavonoid from fitting into the active site of an enzyme or receptor. researchgate.net For instance, studies on α-amylase and α-glucosidase have shown that the inhibitory activity of quercetin (B1663063) is greater than that of its glycosides. researchgate.net The increased molecular size and polarity following glycosylation can also lead to a nonplanar structure, further weakening the binding interaction. researchgate.net
However, glycosylation is not universally detrimental to activity. It can enhance water solubility, which may improve absorption and distribution in biological systems. mdpi.com The position of glycosylation is paramount. For many flavonoids, enzymatic glycosylation in vitro preferentially occurs at the 3- and 7-O-positions. nih.govcapes.gov.br Specifically for 6-Hydroxykaempferol (B1588450) 7-O-β-glucopyranoside, the glucose is attached at the C7 hydroxyl group. Glycosylation at the C7-hydroxyl group is notable because, unlike glycosylation at the C3 or C4' positions, it typically does not cause a significant shift in the UV absorbance spectrum of the compound. oup.com While O-glycosylation often decreases activity, C-glycosylation (where the sugar is attached via a C-C bond) can enhance certain health benefits, including antioxidant and anti-diabetic potential. nih.govcapes.gov.br
Table 1: Impact of Glycosylation on Flavonoid Activity
| Glycosylation Feature | General Impact on Biological Activity | Rationale / Mechanism | Relevant Finding |
|---|---|---|---|
| Position (e.g., 3-O vs. 7-O) | Activity is position-dependent; 3- and 7-O-glycosides are common. nih.govcapes.gov.br | Specific hydroxyl groups are crucial for receptor binding; glycosylation blocks these sites. | Enzymatic glycosylation often targets the 3- and 7-hydroxyl groups. oup.com |
| Sugar Moiety (e.g., Glucose, Rhamnose) | The type of sugar can influence the degree of activity reduction or enhancement. | Different sugars confer varying degrees of steric hindrance and alter solubility differently. | The inhibitory effect against α-amylase depends on the class of the sugar moiety. researchgate.net |
| Aglycone vs. Glycoside | Aglycones are generally more potent in vitro. researchgate.net | The sugar moiety can cause steric hindrance, weakening interactions with biological targets. researchgate.net | Quercetin shows better α-amylase inhibitory activity than its glycosides. researchgate.net |
| Type (O- vs. C-glycosylation) | O-glycosylation generally reduces bioactivity, while C-glycosylation can enhance it. nih.govcapes.gov.br | C-glycosides are more stable and may interact differently with targets. | C-glycosylation can improve antioxidant and anti-diabetic properties. nih.govcapes.gov.br |
Influence of Hydroxylation and Methylation Patterns on the Aglycone
The substitution pattern of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the flavonoid's aglycone skeleton is a fundamental determinant of its biological function. The 6-hydroxykaempferol aglycone possesses hydroxyl groups at positions 3, 5, 6, 7, and 4'.
The number and location of hydroxyl groups directly influence properties like antioxidant capacity and water solubility. mdpi.com An increase in the number of -OH groups generally enhances water solubility and reactivity. mdpi.com Key structural features for significant biological activity often include:
A hydroxyl group at the C3 position. mdpi.com
Hydroxyl groups at the C5 and C7 positions on the A-ring. mdpi.com
A hydroxyl group at the C4' position on the B-ring. mdpi.commdpi.com
A double bond between C2 and C3, conjugated with a 4-keto group. mdpi.com
The additional hydroxyl group at the C6 position in 6-hydroxykaempferol is a less common feature that can further modify its activity profile. Hydroxylation patterns are crucial for the antioxidant activity that underlies many of the health benefits attributed to flavonoids. mdpi.com
Methylation, the replacement of a hydroxyl group with a methoxy group, alters the molecule's properties in the opposite direction of hydroxylation. It reduces the reactivity of the hydroxyl moiety and increases lipophilicity (fat solubility). nih.gov This increased lipophilicity can affect how the compound is absorbed, distributed, and partitioned within cells. nih.gov For example, methylation at the C7 position has been shown in some flavones to enhance anti-inflammatory activity. mdpi.com Therefore, if the hydroxyl groups on the 6-hydroxykaempferol aglycone were methylated, one would expect a decrease in water solubility and antioxidant potential but a potential increase in its ability to cross lipid membranes.
Table 2: Effect of Aglycone Substitution on Flavonoid Properties
| Structural Modification | Effect on Physicochemical Properties | Impact on Biological Activity | Example from Literature |
|---|---|---|---|
| Increased Hydroxylation | Increases water solubility and reactivity. mdpi.com | Often enhances antioxidant activity. mdpi.com | The number of -OH groups is linked to antioxidant capacity. mdpi.com |
| Hydroxylation at C5, C7, C4' | Contributes to the molecule's polarity. | Plays a vital role in neuro-differentiating and synaptogenic activities. mdpi.com | Presence of -OH at these positions is crucial for bioactivity. mdpi.com |
| Methylation | Decreases water solubility; increases lipophilicity. nih.gov | Can enhance anti-inflammatory activity and improves membrane permeability. mdpi.comnih.gov | A methoxy group at C7 was found to enhance the anti-inflammatory activity of certain flavones. mdpi.com |
| 6-Hydroxylation | Adds an additional reactive hydroxyl group. | Contributes to the unique bioactivity profile of compounds like 6-hydroxykaempferol glycosides. frontiersin.org | A 6-hydroxykaempferol glycoside showed anti-thrombotic activity. frontiersin.org |
Role of Acylation on Flavonoid Glycosides in Modulating Activity
Acylation is the process of adding an acyl group (such as acetyl, coumaroyl, or caffeoyl) to the sugar moiety of a flavonoid glycoside. This structural modification can significantly modulate the compound's activity by altering its physicochemical properties.
A primary effect of acylation is the increase in the lipophilicity of the flavonoid glycoside. nih.govnih.gov This change can lead to improved stability and solubility in lipophilic environments, which may enhance the compound's absorption and interaction with cell membranes. encyclopedia.pub Consequently, acylation has been shown to improve several biological activities. For example, the acylation of certain flavonoids enhanced their anti-inflammatory and antimicrobial activities. nih.govnih.gov Specifically, acylated kaempferol (B1673270) glycosides have demonstrated moderate inhibition of α-amylase and strong action against α-glucosidase. nih.gov
The nature of the acyl group is also important. Acylation with different fatty acids or phenolic acids can lead to varied effects. mdpi.com For instance, studies have shown that acylation with a p-coumaroyl group can be more effective than a feruloyl group for certain activities. encyclopedia.pub However, the impact of acylation is not always positive. In one study on green tea, acylation of flavonoid glycosides lowered their inhibitory action on certain enzymes, suggesting that for some interactions, the added bulk may be detrimental. nih.gov For 6-Hydroxykaempferol 7-O-β-glucopyranoside, acylation of the glucose unit would likely increase its lipophilicity, potentially enhancing its ability to interact with cellular targets.
Table 3: Influence of Acylation on Flavonoid Glycoside Activity
| Acylation Effect | Description | Observed Biological Outcome | Reference Finding |
|---|---|---|---|
| Increased Lipophilicity | The addition of an acyl group makes the molecule less polar. | Improves stability and solubility in non-aqueous systems, potentially enhancing bioavailability. encyclopedia.pubresearchgate.net | Acylation with fatty acids improves properties for use in lipophilic media. researchgate.net |
| Enhanced Bioactivity | The modified structure can have stronger or different interactions with biological targets. | Improved anti-inflammatory, antimicrobial, and antioxidant activities. nih.govnih.gov | Acylated derivatives of flavonoid glycosides showed enhanced antioxidant and antimicrobial effects. nih.gov |
| Activity Modulation | The effect of acylation can be specific to the target and the acyl group used. | Can either increase or decrease enzyme inhibitory activity depending on the context. | Acylated kaempferol glycosides showed strong α-glucosidase inhibition, but in another context, acylation lowered antidiabetic activity. nih.gov |
| Acyl Group Specificity | The type of acyl group (e.g., caffeoyl, p-coumaroyl) influences the outcome. | Caffeoyl esterified flavonoids had a positive effect on α-amylase inhibition. nih.gov | Acylation with p-coumaroyl was more active than with feruloyl for anti-butyrylcholinesterase action. encyclopedia.pub |
Computational Modeling for SAR Prediction and Ligand-Target Interactions
Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the structure-activity relationships of flavonoids at a molecular level. nih.govresearchgate.net These in silico techniques allow researchers to predict how a ligand, such as 6-Hydroxykaempferol 7-O-β-glucopyranoside, will bind to a specific protein target and to elucidate the energetic and structural basis of this interaction.
Molecular docking is used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net By calculating a "docking score," this method can estimate the binding affinity, helping to rank potential drug candidates. nih.gov For flavonoids, docking studies can identify key interactions, such as hydrogen bonds between the flavonoid's hydroxyl groups and amino acid residues in the protein's active site, which are critical for inhibitory activity. researchgate.net
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time. nih.gov This helps to assess the stability of the predicted binding pose from docking. Furthermore, methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy (ΔG bind) of the complex. nih.gov A lower binding free energy indicates a more stable and stronger interaction. nih.gov These computational approaches are invaluable for rationalizing observed SAR data and for guiding the design of new flavonoid derivatives with improved activity. nih.gov
Table 4: Computational Methods in Flavonoid SAR Studies
| Computational Method | Purpose and Application | Information Gained |
|---|---|---|
| Molecular Docking | Predicts the binding pose and affinity of a ligand to a protein target. researchgate.net | Identifies key binding interactions (e.g., hydrogen bonds), binding scores, and potential inhibitory activity. researchgate.net |
| Molecular Dynamics (MD) Simulation | Simulates the movement of the ligand-protein complex over time. nih.gov | Assesses the stability of the binding pose and conformational changes in the protein or ligand. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to correlate chemical structure with biological activity. nih.gov | Predicts the activity of new compounds based on their structural features. |
| MM/GBSA (Binding Free Energy Calculation) | Calculates the free energy of binding for a ligand-protein complex. nih.gov | Provides a quantitative measure of binding strength (ΔG bind) to compare different ligands. nih.gov |
Synthetic and Semisynthetic Approaches to 6 Hydroxykaempferol 7 O α Glucopyranoside and Its Analogues
Total Synthesis Strategies for Flavonoid Glycosides
Total synthesis of flavonoid glycosides involves the construction of the molecule from basic chemical building blocks. These strategies provide precise control over the final structure but often involve numerous steps, including the protection and deprotection of functional groups.
A fundamental challenge in the synthesis of any polyhydroxyflavone is the differentiation of its hydroxyl groups, which exhibit varying levels of acidity and reactivity. The general order of reactivity for nucleophilic substitution in many flavonols is 7-OH > 4'-OH > 3-OH > 5-OH. nih.govresearchgate.net The 5-OH group is the least reactive due to the formation of a strong intramolecular hydrogen bond with the C4-carbonyl group, which means it often does not require a protecting group during synthesis. nih.govfrontiersin.org
Two primary tactical approaches are employed in the total synthesis of flavonoid O-glycosides:
Direct Glycosylation of the Aglycone: The flavonoid aglycone (e.g., 6-hydroxykaempferol) is first synthesized, followed by the selective glycosylation of the target hydroxyl group. This requires the use of protecting groups for the other hydroxyls to ensure the glycosyl donor reacts only at the desired position (e.g., C7-OH). nih.gov
Elaboration of the Flavonoid from a Glycosylated Precursor: In this approach, a simpler phenolic precursor is first glycosylated, and the flavonoid's characteristic three-ring structure is subsequently constructed around it. nih.govfrontiersin.org For instance, a glycosylated acetophenone (B1666503) could be used as a starting material to build the final flavone (B191248) structure. nih.gov
The synthesis of the 6-hydroxyflavonol core itself can be achieved through methods like the Algar-Flynn-Oyamada reaction, which involves the oxidation of a corresponding 2'-hydroxychalcone (B22705) with alkaline hydrogen peroxide. ias.ac.in It has been shown that 6-hydroxy-flavonols can be synthesized directly from 2',5'-dihydroxychalcones using this method. ias.ac.in Once the 6-hydroxykaempferol (B1588450) aglycone is obtained, the main challenge becomes the regioselective glycosylation at the C7 position. This typically involves protecting the more reactive 3-OH and 4'-OH positions, glycosylating the 7-OH, and then removing the protecting groups.
The choice of the glycosyl donor is critical for the success of the glycosylation step. While glycosyl bromides, particularly acetobromoglucose, are widely used, other donors like glycosyl trifluoroacetimidates are also effective. researchgate.netresearchgate.net Achieving the α-stereoselectivity required for 6-Hydroxykaempferol 7-O-α-glucopyranoside is particularly challenging, as many standard glycosylation conditions favor the formation of the more thermodynamically stable β-anomer. Special conditions or specific types of glycosyl donors may be required to favor the α-linkage.
Table 1: Key Chemical Strategies in Flavonoid Glycoside Synthesis
| Strategy | Description | Typical Reagents/Conditions | Key Outcome | Reference |
|---|---|---|---|---|
| Koenigs-Knorr Glycosylation | Reaction of a flavonoid hydroxyl group with an acetylated glycosyl halide (e.g., bromide). | Acetobromoglucose, Ag2CO3 or phase transfer catalyst (PTC). | Forms O-glycosidic bond, often with β-selectivity. | researchgate.netnih.gov |
| Trifluoroacetimidate Method | Glycosylation using a glycosyl trifluoroacetimidate donor, activated by a Lewis acid. | Glycosyl trifluoroacetimidate, BF3·Et2O. | Effective for hindered hydroxyl groups and can provide good yields. | researchgate.net |
| Algar-Flynn-Oyamada Reaction | Synthesis of the flavonol core by oxidation of a 2'-hydroxychalcone. | Alkaline hydrogen peroxide. | Forms the C-ring and introduces the 3-OH group of the flavonol. | ias.ac.inresearchgate.net |
| Protecting Group Strategy | Selective protection of hydroxyl groups (e.g., as benzyl (B1604629) or acetyl ethers) to direct glycosylation to a specific site. | Benzyl bromide (BnBr), acetic anhydride, followed by selective deprotection. | Crucial for regioselectivity in polyhydroxylated flavonoids. | nih.gov |
Semisynthetic Modifications of Natural Precursors
Semisynthesis, which starts from abundant, structurally related natural products, offers a more direct and often higher-yielding route to rare flavonoid glycosides. nih.gov Natural flavonoids like kaempferol (B1673270) or its common glycosides (e.g., from Ginkgo biloba or Sophora japonica) can serve as valuable starting materials. nih.gov
The key steps in a semisynthetic route to 6-Hydroxykaempferol 7-O-α-glucopyranoside from a precursor like kaempferol would be:
Regioselective Hydroxylation: Introduction of a hydroxyl group at the C6 position of the flavonoid A-ring. This is a chemically difficult transformation to achieve with high selectivity. While enzymatic methods using specific hydroxylases are more common (see Section 8.4), chemical routes might involve complex directed ortho-metalation strategies or multi-step sequences starting from precursors with the desired substitution pattern. nih.gov
Regioselective Glycosylation: As in total synthesis, attaching the glucose moiety specifically to the 7-OH group is paramount. A common strategy involves peracylation (e.g., acetylation) of all hydroxyl groups, followed by selective deacylation of the most reactive 7-O-acyl group. researchgate.net This unmasks the 7-OH for subsequent glycosylation.
Controlled Deglycosylation/Reglycosylation: If starting from a natural kaempferol glycoside, such as kaempferol-3-O-rutinoside (a common natural form), the existing sugar must be removed before the new one can be attached. This can be achieved through selective enzymatic hydrolysis or chemical methods, followed by the regioselective glycosylation of the desired hydroxyl group. nih.gov
For example, a series of flavonoids and their glycosides have been successfully synthesized starting from the natural flavonoid hesperetin, demonstrating the feasibility of using abundant natural products as scaffolds for generating novel derivatives. nih.gov
Generation of Novel Derivatives with Modified Aglycone or Glycosidic Units
The synthetic and semisynthetic frameworks developed for flavonoid glycosides allow for the creation of novel analogues by modifying either the aglycone (the flavonoid core) or the attached sugar unit. nih.gov Such modifications are pursued to explore structure-activity relationships.
Aglycone Modifications: The 6-hydroxykaempferol scaffold can be altered in several ways. For instance, O-alkylation of the hydroxyl groups of 6-hydroxy-flavanone has been performed to create a series of ether derivatives. researchgate.net Another modification is sulfonation, which has been applied to kaempferol to improve its water solubility. mdpi.com These methods could theoretically be applied to 6-hydroxykaempferol to generate new derivatives before or after glycosylation.
Glycosidic Unit Modifications: The sugar part of the molecule offers vast possibilities for modification. Instead of a single α-glucopyranoside, other monosaccharides (e.g., rhamnose, arabinofuranose) or disaccharides can be attached. nih.gov For example, various kaempferol glycosides with different sugar units, including arabinofuranose and complex triglycosides, have been studied. nih.gov Furthermore, the sugar moiety itself can be modified. A series of novel flavonoids were synthesized containing acetoglycoside moieties, where the hydroxyl groups on the sugar are acetylated. nih.gov This acylation can increase the lipophilicity of the glycoside. nih.gov
Table 2: Examples of Synthesized Flavonoid Derivatives with Structural Modifications
| Parent Compound | Modification Type | Specific Derivative(s) | Purpose/Outcome | Reference |
|---|---|---|---|---|
| 6-Hydroxy-flavanone | Aglycone (O-alkylation) | 6-O-propargyl flavanone (B1672756) and other O-ethers | Generation of novel derivatives for biological screening. | researchgate.net |
| Kaempferol | Aglycone (Sulfonation) | Sulfonated kaempferol (Kae-SO3) | Improved water solubility and enhanced antioxidant activity. | mdpi.com |
| 3,7-Dihydroxyflavone | Glycosidic (Acetylation) | 3-hydroxy-7-(2,3,4,6-tetra-O-acetyl-β-glucopyranosyl) flavone | Increased lipophilicity and potent cell growth inhibitory activity. | nih.gov |
| Kaempferol | Glycosidic (Varied Sugars) | Juglanin (kaempferol-3-O-α-L-arabinofuranoside) | Investigation of antiviral properties. | nih.gov |
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of biocatalysts (enzymes). This approach is particularly powerful for glycosylation, as enzymes can provide both regio- and stereoselectivity, often eliminating the need for complex protection-deprotection steps. nih.govacs.org
Glycosyltransferases (GTs): These are nature's primary tools for glycosylation. GTs transfer a sugar moiety from an activated donor, typically a nucleotide sugar like UDP-glucose, to an acceptor molecule. oup.com GTs from various plant and microbial sources have been identified that can selectively glycosylate flavonoids. For example, some GTs preferentially glycosylate the C3-hydroxyl group, while others target the C7-hydroxyl group. oup.com A glycosyltransferase from Bacillus cereus (BcGT-1) was shown to glycosylate the C7-hydroxyl group of kaempferol when the C3 position was unavailable. oup.com In citrus, specific flavonoid 7-O-glucosyltransferases (7GlcTs) have been identified as essential for the biosynthesis of flavanone 7-O-glucosides. nih.gov
Glycosidases and Glycosynthases: Glycosidases, which normally cleave glycosidic bonds, can be used in reverse (a process called transglycosylation) to form them. nih.govnih.gov By carefully controlling reaction conditions (e.g., using high concentrations of an organic co-solvent or an activated glycosyl donor), the synthetic reaction can be favored over hydrolysis. nih.gov A more advanced approach uses "glycosynthases," which are engineered mutant glycosidases. These enzymes are catalytically active for synthesis using an activated sugar donor (like a glycosyl fluoride) but are incapable of hydrolyzing the product, leading to much higher yields. researchgate.netacs.org For example, the E197S mutant of the Cel7B enzyme from Humicola insolens has been used as a glycosynthase to catalyze the glycosylation of flavonoids. researchgate.net
Enzymatic Hydroxylation: Enzymes can also be used to perform specific modifications on the aglycone. For the synthesis of 6-hydroxykaempferol, a key step is the introduction of the C6-hydroxyl group. Cytochrome P450 enzymes (P450s) are known to catalyze such regioselective hydroxylations. nih.gov In plants, flavone 6-hydroxylase (F6H), a P450 enzyme, is responsible for this modification. nih.gov Recombinant microorganisms expressing these enzymes can be used as whole-cell biocatalysts to perform specific hydroxylations on flavonoid substrates. nih.gov
Table 3: Enzymes Utilized in Chemoenzymatic Synthesis of Flavonoid Glycosides
| Enzyme Type | Example Enzyme | Reaction Catalyzed | Regioselectivity/Substrate | Reference |
|---|---|---|---|---|
| Glycosyltransferase (GT) | BcGT-1 from Bacillus cereus | Transfers glucose from UDP-glucose to a flavonoid. | Targets C7-OH if C3-OH is unavailable (e.g., on kaempferol). | oup.com |
| Glycosyltransferase (GT) | Citrus 7GlcTs (e.g., CgUGT89AK1) | 7-O-glucosylation of flavonoids. | Catalyzes the initial 7-O-glucosylation step in citrus. | nih.gov |
| Glycosynthase (Mutant Glycosidase) | HiCel7B E197S from Humicola insolens | Transfers sugar from a glycosyl fluoride (B91410) donor. | High specificity for glycosylating various flavonoids (e.g., baicalein, luteolin). | researchgate.netacs.org |
| Hydroxylase (P450) | Flavone 6-hydroxylase (F6H) | Hydroxylation of the flavonoid A-ring. | Specifically introduces a hydroxyl group at the C6 position. | nih.gov |
Advanced Analytical Methodologies for Profiling and Quantification
Hyphenated Chromatography-Mass Spectrometry Techniques (e.g., HPLC-MS, LC-MS/MS) for Identification and Quantification
Hyphenated techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), are powerful tools for the analysis of flavonoid glycosides. diva-portal.org Liquid chromatography effectively separates the compound from a complex mixture, after which mass spectrometry provides detailed structural information and sensitive detection.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is widely used for the initial identification of flavonoid glycosides. mdpi.com The compound is first separated on a reversed-phase column (e.g., C18) using a gradient of aqueous mobile phase (often containing a modifier like formic acid to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol. diva-portal.orgfrontiersin.org Following separation, the analyte is ionized, typically using electrospray ionization (ESI), and its mass-to-charge ratio (m/z) is determined. For 6-Hydroxykaempferol (B1588450) 7-O-β-glucopyranoside (molecular formula C₂₁H₂₀O₁₂), the expected deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 463.0882. uni.lu
Tandem Mass Spectrometry (LC-MS/MS): For unambiguous identification and structural elucidation, tandem mass spectrometry (MS/MS or MSⁿ) is employed. nih.gov In this technique, the precursor ion (e.g., m/z 463) is isolated and subjected to collision-induced dissociation (CID), causing it to break into characteristic product ions. The fragmentation pattern provides a structural fingerprint of the molecule.
The fragmentation of flavonoid glycosides typically involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the aglycone. For 6-Hydroxykaempferol 7-O-β-glucopyranoside, the loss of the glucose moiety (162 Da) would yield a major fragment ion corresponding to the 6-hydroxykaempferol aglycone. mdpi.com Further fragmentation of the aglycone can also occur, providing more detailed structural information. researchgate.net The analysis of these fragmentation patterns, often compared with reference standards or databases, allows for confident identification. mzcloud.org Studies on similar flavonoids like luteolin-7-O-glucoside show a characteristic base peak for the aglycone (m/z 285) after the loss of the glucose unit. mdpi.com
| Adduct Type | Predicted m/z | Ion Type |
|---|---|---|
| [M-H]⁻ | 463.08822 | Precursor Ion (Negative Mode) |
| [M+H]⁺ | 465.10278 | Precursor Ion (Positive Mode) |
| [M+Na]⁺ | 487.08472 | Precursor Ion (Positive Mode) |
| [M-H-162]⁻ | 301.0348 | Product Ion (Aglycone) |
Predicted data based on PubChem entry for C21H20O12 and general flavonoid fragmentation patterns. uni.lu
Metabolomics Platforms (e.g., GC-MS, LC-MS) for Comprehensive Profiling in Biological Systems
Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. youtube.com LC-MS-based platforms are particularly well-suited for profiling flavonoids due to their ability to analyze a wide range of semi-polar metabolites. nih.govnih.gov
LC-MS-Based Metabolomics: In a typical untargeted or widely-targeted metabolomics workflow, extracts from biological samples are analyzed by high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments. frontiersin.orgnih.gov These platforms can detect thousands of metabolic features in a single run. frontiersin.org The identification of "6-Hydroxykaempferol 7-O-β-glucopyranoside" within these complex datasets is achieved by matching its accurate mass and retention time to a reference database or by interpreting its MS/MS fragmentation spectrum. nih.govmdpi.com For instance, a study on strawberries grown at different altitudes used a widely targeted metabolomics approach to identify 163 different flavonoids, demonstrating the power of this technique to profile complex flavonoid compositions in response to environmental changes. nih.gov Such platforms can reveal the presence of the compound and its relative abundance in different biological contexts. nih.govresearchgate.net
GC-MS-Based Metabolomics: Gas Chromatography-Mass Spectrometry (GC-MS) is another key platform in metabolomics. However, it is generally not suitable for the direct analysis of intact flavonoid glycosides like 6-Hydroxykaempferol 7-O-β-glucopyranoside due to their low volatility and thermal instability. Analysis by GC-MS would require a derivatization step, such as trimethylsilylation, to make the compound volatile. scilit.com While this can be done, the process adds complexity and may not be ideal for comprehensive profiling of intact glycosides, making LC-MS the more common choice. oclc.org
Quantitative Analysis Methods (e.g., HPLC-UV, qNMR)
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: HPLC-UV is a robust and widely available method for the quantification of flavonoids. nih.gov Flavonoids possess strong UV absorbance due to their chromophoric phenolic structure. researchgate.net For quantification, a sample is analyzed by HPLC, and the compound is detected as it passes through a UV detector set to a specific wavelength. The area under the resulting chromatographic peak is proportional to the concentration of the compound. Kaempferol (B1673270) derivatives typically exhibit two major absorption maxima, one between 250-280 nm (Band II) and another between 340-380 nm (Band I). Quantification is performed by creating a calibration curve using a pure standard of the compound. nih.gov The precision and accuracy of this method have been validated for many flavonoid glycosides. nih.gov
Quantitative Nuclear Magnetic Resonance (qNMR): Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the direct quantification of compounds without the need for an identical reference standard for calibration. nih.gov Quantification is achieved by comparing the integral of a specific proton (¹H) signal from the target analyte with the integral of a known signal from a certified internal standard of known concentration. researchgate.net For flavonoid glycosides, well-resolved signals in the aromatic or anomeric proton region of the ¹H-NMR spectrum are typically chosen for quantification. nih.gov While specific qNMR data for 6-Hydroxykaempferol 7-O-β-glucopyranoside is not readily available, studies on similar flavonoids demonstrate the method's accuracy and efficiency. nih.govresearchgate.net The key advantages of qNMR are its high precision and the ability to quantify multiple compounds simultaneously in a single experiment. nih.gov
| Method | Principle | Advantages | Limitations |
|---|---|---|---|
| HPLC-UV | Measures UV absorbance at a specific wavelength. Quantification is based on a calibration curve from a reference standard. | Robust, widely available, good sensitivity. | Requires a pure reference standard for each analyte; co-elution can interfere with results. |
| qNMR | Compares the integral of an analyte's ¹H signal to that of an internal standard of known concentration. | No analyte-specific calibration standard needed; high precision; provides structural information. | Lower sensitivity compared to MS-based methods; requires more sample; potential for signal overlap. |
Stable Isotope Labeling for Metabolic Tracing
Stable isotope labeling is a sophisticated technique used to trace the flow of atoms through metabolic pathways. springernature.comnih.gov This approach provides unparalleled insight into the dynamic synthesis and turnover of metabolites in a biological system. nih.govfrontiersin.org
In this method, a precursor molecule enriched with a stable isotope (e.g., ¹³C or ¹⁵N) is introduced into a biological system (e.g., cell culture, plant, or animal). youtube.com The organism then utilizes this labeled precursor in its metabolic pathways. Over time, the heavy isotope becomes incorporated into downstream metabolites. By using mass spectrometry or NMR to track the incorporation of the isotopic label into 6-Hydroxykaempferol 7-O-β-glucopyranoside, researchers can elucidate its biosynthetic pathway and measure its production rate (flux). nih.govnih.gov
For example, by feeding a plant ¹³C-labeled phenylalanine (a known precursor to flavonoids), one could trace the incorporation of ¹³C into the A, B, and C rings of the 6-hydroxykaempferol aglycone and the attached glucose moiety. nih.gov This allows for the unambiguous mapping of biosynthetic routes and the study of how metabolic fluxes change in response to genetic or environmental perturbations. frontiersin.org While this technique is powerful, its application is complex and has been more commonly applied to central carbon metabolism rather than specialized plant metabolites. nih.gov However, it remains a potent, though underutilized, tool for studying flavonoid metabolism. nih.gov
Future Research Directions and Translational Perspectives
Elucidation of Unexplored Molecular Targets and Signaling Pathways
Current research into the molecular interactions of 6-Hydroxykaempferol (B1588450) 7-O-glucopyranoside is in its early stages. However, studies on structurally similar kaempferol (B1673270) glycosides provide a roadmap for future investigations. For instance, kaempferol and its derivatives have been shown to interact with key inflammatory and cell signaling pathways. A derivative, kaempferol 7-O-rhamnoside, has been found to inhibit the PD-1/PD-L1 protein-protein interaction, a critical checkpoint in immune response. nih.gov Another related compound, 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide, has demonstrated protective effects against endothelial injury by modulating the HIF-1α/NF-κB signaling pathway. nih.govfrontiersin.orgnih.gov Furthermore, kaempferol 7-O-β-D-glucoside has been shown to inhibit the expression of pro-inflammatory mediators by inactivating NF-κB, AP-1, and the JAK-STAT signaling cascade in macrophages. researchgate.netcaymanchem.com
Future research should aim to identify the direct molecular targets of 6-Hydroxykaempferol 7-O-glucopyranoside. Investigating its binding affinity to a panel of kinases, transcription factors, and enzymes involved in inflammation, cancer, and neurodegenerative diseases could reveal novel therapeutic applications. nih.gov Techniques such as affinity chromatography, mass spectrometry-based proteomics, and in-silico molecular docking studies could be employed to identify and validate these targets. tandfonline.com Elucidating how the unique hydroxylation at the 6-position and glycosylation at the 7-position influence its interaction with specific cellular components will be crucial.
Discovery of Novel Natural Sources and Chemotaxonomic Studies
6-Hydroxykaempferol 7-O-β-glucopyranoside has been isolated from the wild marigold (Tagetes minuta). mdpi.com Related 6-hydroxykaempferol glycosides are known constituents of safflower (Carthamus tinctorius). frontiersin.orgnih.govnih.gov The broader class of kaempferol 7-O-glucosides has been identified in a variety of plant species, including Smilax china, the fern Asplenium rhizophyllum, Spiranthes vernalis, and Allium hirtifolium, suggesting a widespread distribution in the plant kingdom. nih.govresearchgate.netwikipedia.org
Future research should focus on the systematic screening of plant species, particularly within the Asteraceae family (to which Tagetes and Carthamus belong), for the presence of 6-Hydroxykaempferol 7-O-glucopyranoside. This could lead to the discovery of new and more abundant natural sources. Chemotaxonomic studies, which involve the classification of plants based on their chemical constituents, can be instrumental in this endeavor. The presence and concentration of this specific glycoside could serve as a chemotaxonomic marker to understand the evolutionary relationships between different plant species.
Table 1: Known and Potential Natural Sources of Kaempferol 7-O-glucosides and Related Compounds
| Compound | Plant Source(s) | Family |
| 6-Hydroxykaempferol 7-O-β-glucopyranoside | Tagetes minuta mdpi.com | Asteraceae |
| 6-Hydroxykaempferol glycosides | Carthamus tinctorius frontiersin.orgnih.govnih.gov | Asteraceae |
| Kaempferol 7-O-glucoside | Smilax china nih.govwikipedia.org, Asplenium rhizophyllum nih.govwikipedia.org, Spiranthes vernalis researchgate.net, Allium hirtifolium researchgate.net | Smilacaceae, Aspleniaceae, Orchidaceae, Amaryllidaceae |
| Kaempferol glycosides | Brassica juncea researchgate.net | Brassicaceae |
Development of Advanced Synthetic Methodologies for Specific Isomers and Derivatives
The chemical synthesis of flavonoid glycosides presents considerable challenges due to the need for regioselective and stereoselective glycosylation. nih.gov The development of efficient and scalable synthetic routes for 6-Hydroxykaempferol 7-O-glucopyranoside and its specific isomers is a critical area for future research. A facile synthesis for flavonoid 7-O-glycosides has been reported, which involves the highly regioselective removal of the 7-O-acyl groups of peracylated flavonoids followed by effective glycosylation. researchgate.net
Future efforts should focus on refining these methods to improve yields and reduce the number of protection and deprotection steps. The use of enzymatic and chemoenzymatic approaches could offer a more environmentally friendly and highly specific alternative to traditional chemical synthesis. nih.gov Furthermore, the development of synthetic methodologies for novel derivatives of 6-Hydroxykaempferol 7-O-glucopyranoside, such as those with modified sugar moieties or additional substitutions on the flavonoid backbone, could lead to the discovery of compounds with enhanced biological activity.
Integration of Multi-Omics Data (Genomics, Transcriptomics, Proteomics, Metabolomics) for Systems-Level Understanding
A systems-level understanding of the biological effects of 6-Hydroxykaempferol 7-O-glucopyranoside can be achieved through the integration of multi-omics data. While specific multi-omics studies on this compound are yet to be conducted, research on other flavonoids has demonstrated the power of this approach. mdpi.comnih.govfrontiersin.org For example, integrated transcriptomic and metabolomic analyses have been used to elucidate the flavonoid biosynthesis pathways in various plants under different conditions. mdpi.com
Future studies should employ a multi-omics approach to investigate the effects of 6-Hydroxykaempferol 7-O-glucopyranoside on cellular systems. By combining transcriptomics (to identify changes in gene expression), proteomics (to analyze alterations in protein levels and post-translational modifications), and metabolomics (to measure changes in the cellular metabolome), researchers can construct detailed models of the compound's mechanism of action. This will provide a more holistic view of its biological effects and help in the identification of biomarkers for its activity. dovepress.com
Investigating the Role of the Compound in Plant-Environment Interactions
Flavonoids, including kaempferol and its glycosides, play crucial roles in how plants interact with their environment. They are involved in defense against pathogens and herbivores, protection from UV radiation, and signaling in symbiotic relationships. Kaempferol and its glycosides have been shown to be involved in plant defense systems, either by acting as direct toxins to pathogens or by regulating the biosynthesis of other defense compounds like salicylic (B10762653) acid and anthocyanins. nih.gov They also play a role in regulating plant growth under stress conditions by modulating phytohormone signaling. nih.gov
Future research should specifically investigate the role of 6-Hydroxykaempferol 7-O-glucopyranoside in plant-environment interactions. Studies could explore its accumulation in plants under various stress conditions, such as drought, high salinity, and pathogen attack. Understanding its function in plant defense and stress response could have implications for agriculture, potentially leading to the development of crops with enhanced resilience.
Preclinical Development of Lead Compounds for Specific Therapeutic Areas
The preclinical development of lead compounds derived from or based on the structure of 6-Hydroxykaempferol 7-O-glucopyranoside is a promising avenue for future research. Studies on related compounds have already shown potential in various therapeutic areas. For instance, a 6-hydroxykaempferol glycoside from safflower has demonstrated potent anti-thrombotic activity in a zebrafish model. frontiersin.orgnih.gov Kaempferol and its glycosides have also been investigated for their anticancer, antioxidant, and anti-inflammatory activities. nih.govnih.gov Furthermore, kaempferol and its derivatives have shown neuroprotective properties in models of neurodegenerative diseases. nih.gov
Future preclinical studies should focus on evaluating the efficacy of 6-Hydroxykaempferol 7-O-glucopyranoside in animal models of specific diseases, such as thrombosis, inflammatory disorders, and certain types of cancer. These studies will be essential to determine its pharmacokinetic profile, and to establish a basis for potential clinical trials. The development of targeted delivery systems could also enhance its therapeutic efficacy.
Table 2: Investigated and Potential Therapeutic Applications of Kaempferol and its Glycosides
| Therapeutic Area | Findings and Potential | Key Molecules Studied |
| Thrombosis | Demonstrated anti-thrombotic activity in a zebrafish model. frontiersin.orgnih.gov | 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide |
| Inflammation | Inhibition of pro-inflammatory mediators. researchgate.netcaymanchem.com | Kaempferol 7-O-β-D-glucoside |
| Cancer | Inhibition of cancer cell proliferation. nih.gov | Kaempferol and its glycosides |
| Neuroprotection | Neuroprotective effects in models of neurodegenerative diseases. nih.gov | Kaempferol and its derivatives |
| Cardioprotection | Alleviation of myocardial apoptosis, fibrosis, and oxidative stress. mdpi.com | Kaempferol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
